molecular formula C2H4NaO3 B146980 Sodium glycolate CAS No. 2836-32-0

Sodium glycolate

Cat. No.: B146980
CAS No.: 2836-32-0
M. Wt: 99.04 g/mol
InChI Key: XPUJQEGMNQWMJI-UHFFFAOYSA-N
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Description

Sodium glycolate is a chemical compound with the molecular formula C₂H₃O₃Na. It is the sodium salt of glycolic acid, which is the simplest alpha hydroxy acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glycolate can be synthesized through the neutralization of glycolic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where glycolic acid (C₂H₄O₃) reacts with sodium hydroxide (NaOH) to form this compound (C₂H₃O₃Na) and water (H₂O):

C₂H₄O₃ + NaOH → C₂H₃O₃Na + H₂O\text{C₂H₄O₃ + NaOH → C₂H₃O₃Na + H₂O} C₂H₄O₃ + NaOH → C₂H₃O₃Na + H₂O

Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium glycolate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form oxalic acid and other by-products.

    Reduction: It can be reduced to form ethylene glycol under specific conditions.

    Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

    Oxidation: Oxalic acid (C₂H₂O₄)

    Reduction: Ethylene glycol (C₂H₆O₂)

    Substitution: Metal glycolates, depending on the substituting cation

Scientific Research Applications

Sodium glycolate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: this compound is used in studies involving metabolic pathways and enzyme reactions.

    Medicine: It is used in pharmaceutical formulations as a disintegrant and excipient.

    Industry: this compound is used in the production of biodegradable polymers and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of sodium glycolate varies depending on its application:

    Pharmaceuticals: As a disintegrant, this compound absorbs water rapidly, causing tablets to swell and disintegrate, facilitating drug release.

    Cosmetics: In cosmetic formulations, this compound acts as an exfoliant by breaking down the bonds between dead skin cells, promoting cell turnover.

    Industrial Applications: As a corrosion inhibitor, this compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.

Comparison with Similar Compounds

    Sodium Lactate: Sodium lactate is the sodium salt of lactic acid and is used in similar applications, such as pharmaceuticals and cosmetics.

    Sodium Citrate: Sodium citrate is the sodium salt of citric acid and is used as a buffering agent and preservative in various formulations.

    Sodium Acetate: Sodium acetate is the sodium salt of acetic acid and is used in industrial processes and as a food additive.

Uniqueness of Sodium Glycolate: this compound is unique due to its specific properties as an alpha hydroxy acid salt. It has a distinct ability to act as an exfoliant in cosmetic formulations and as a disintegrant in pharmaceuticals, making it highly valuable in these industries.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for sodium glycolate, and how can purity be optimized during purification?

this compound is synthesized via alkaline hydrolysis of dichloroacetic acid. The reaction involves excess sodium hydroxide, yielding this compound, sodium oxalate, and sodium chloride. Due to differences in solubility, this compound is isolated via crystallization and further purified by acidification (e.g., HCl) to precipitate glycolic acid, followed by neutralization . Key steps include:

  • Reaction conditions : Excess NaOH at controlled temperatures to minimize side products.
  • Crystallization : Sequential cooling to exploit solubility differences.
  • Validation : Purity is confirmed using titrimetric or spectroscopic methods.

Q. How is this compound quantified in pharmaceutical excipients to comply with regulatory standards?

Pharmacopeial methods (e.g., USP) involve derivatizing this compound into glycolic acid, followed by acetone precipitation to remove interferents. The clear supernatant is analyzed spectrophotometrically or via HPLC. Critical parameters include:

  • Standard preparation : Glycolic acid dried over phosphorus pentoxide to ensure accuracy .
  • Precipitation : Acetone and sodium chloride enhance selectivity by removing starch or cellulose matrices .
  • Validation : Recovery rates (97–100%) and precision are assessed using spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound recovery data across analytical methods?

Discrepancies often arise from matrix effects (e.g., excipient interactions) or methodological variability. A systematic approach includes:

  • Cross-validation : Compare UV/Vis, HPLC, and mass spectrometry results for the same sample .
  • Matrix-matched calibration : Prepare standards in excipient-matched solutions to account for interference .
  • Statistical analysis : Use t-tests or ANOVA to identify significant differences between methods .

Q. What experimental designs are optimal for studying this compound stability in industrial waste systems?

Simulated waste testing employs mass balance calculations and controlled evaporation experiments. For example:

  • Design : Feed and concentrate glycolate levels are measured under nominal and extreme pH conditions .
  • Data interpretation : Recovery rates (e.g., 97–100%) are statistically evaluated using confidence intervals to assess environmental persistence .
  • Advanced modeling : Incorporate kinetic studies to predict degradation pathways under thermal stress.

Q. How do formulation variables impact this compound’s role as an impurity in sodium starch glycolate?

this compound is a regulated impurity (≤2.0% per USP) in sodium starch glycolate. To study its formation:

  • Factor screening : Vary synthesis parameters (e.g., cross-linking time, NaOH concentration) and quantify this compound via validated assays .
  • Mechanistic analysis : Correlate carboxymethylation efficiency with impurity levels using FTIR or NMR .
  • Process optimization : Adjust reaction stoichiometry to minimize residual glycolate .

Q. What advanced statistical tools can predict this compound’s behavior in complex formulations?

Artificial Neural Networks (ANNs) and Response Surface Methodology (RSM) are effective for multivariate analysis:

  • ANN training : Use dissolution rate, impurity levels, and stability data to build predictive models .
  • RSM integration : Identify interactions between this compound and excipients (e.g., microcrystalline cellulose) .
  • Validation : Compare model predictions with experimental results to refine accuracy .

Q. Methodological Tables

Table 1. Pharmacopeial Limits for this compound in Excipients

ExipientRegulatory LimitAnalytical MethodKey Reference
Sodium Starch Glycolate≤2.0%UV/Vis after acetone precipitation
CarboxymethylcelluloseDeducted from total CMC contentTitrimetric analysis

Table 2. Recovery of this compound in Simulated Waste Testing

ConditionRecovery Rate (%)Statistical Significance (p-value)
Nominal Salt97–100>0.05 (not significant)
Low Hydroxide97–100>0.05 (not significant)
Source: Mass balance calculations under controlled evaporation

Properties

CAS No.

2836-32-0

Molecular Formula

C2H4NaO3

Molecular Weight

99.04 g/mol

IUPAC Name

sodium;2-hydroxyacetate

InChI

InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);

InChI Key

XPUJQEGMNQWMJI-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])O.[Na+]

Isomeric SMILES

C(C(=O)[O-])O.[Na+]

Canonical SMILES

C(C(=O)O)O.[Na]

Key on ui other cas no.

2836-32-0

physical_description

Liquid

Pictograms

Corrosive; Irritant

Related CAS

79-14-1 (Parent)

Synonyms

glycolate
glycolic acid
glycolic acid, 1-(14)C-labeled
glycolic acid, 2-(14)C-labeled
glycolic acid, calcium salt
glycolic acid, monoammonium salt
glycolic acid, monolithium salt
glycolic acid, monopotassium salt
glycolic acid, monosodium salt
glycolic acid, potassium salt
hydroxyacetic acid
potassium glycolate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sodium glycolate solution is prepared by stirring 124 mg (5.4 mmol) of metallic sodium into 2.7 ml (42.42 mmol) of anhydrous ethylene glycol at ambient temperature and, when the sodium has completely dissolved, 1.5 ml of tetrahydrofuran are added. To the resulting monosodium glycolate solution there is then added dropwise a solution of 1 g (3.6 mmol) of 3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one (prepared according to Organic Lett. 4(12), 1997 (2002)) dissolved in 5 ml of tetrahydrofuran. The reaction mixture is then stirred at ambient temperature for 90 minutes with TLC monitoring (mobile phase hexane/ethyl acetate 4:1). The reaction mixture is then treated with 8 ml of 10% sodium dihydrogen phosphate solution and extracted with ethyl acetate (3×). The organic phase is washed with water to remove ethylene glycol, then dried and concentrated by evaporation. 930 mg (˜100%) of 3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one are obtained in the form of a white solid.
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monosodium glycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
1.5 mL
Type
solvent
Reaction Step Seven
Name
sodium glycolate
Name
3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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